molecular formula C13H12ClN5O B1419917 (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-49-0

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No. B1419917
M. Wt: 289.72 g/mol
InChI Key: FXEBMPGJLLCBTB-UHFFFAOYSA-N
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Description

“(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound . It is characterized by a complex structure that includes a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 2-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 2-chlorophenyl group . The exact structure can be determined using techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

  • Synthesis and Transformations : One study explored the transformations of 1,2,4-triazine 4-oxides to pyridazines and triazolo[4,3-b]pyridazines under basic conditions, highlighting the chemical processes involved in synthesizing related compounds (Kozhevnikov et al., 2005).

  • Heterocyclic Synthesis : Another research focused on the synthesis of different heterocycles from 3‐hydrazinopyridazine, which is related to the triazolo[4,3-b]pyridazin structure, demonstrating various reactions to create new compounds (Deeb et al., 2005).

  • Novel Synthesis Methods : A study presented a novel synthesis method for [1,2,4]Triazolo[4,3-a]pyrazin-3-amines, which shares a structural similarity with the compound . This research optimized the reaction procedure to obtain various halogenated pyrazines (Li et al., 2019).

  • Synthesis of Related Compounds : Research on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines provided insights into the reactions of secondary amines with related pyridazine compounds, demonstrating the versatility in creating various derivatives (Peet, 1984).

  • Development of New Heterocyclic Compounds : A study involved the synthesis of new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole, highlighting the chemical pathways and the synthesis of compounds with a similar structure to the compound of interest (Abbas et al., 2017).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBMPGJLLCBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
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(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 3
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 4
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 5
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 6
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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